molecular formula C48H54N4 B3109542 5,15-bis(3,5-ditert-butylphenyl)-21,22-dihydroporphyrin CAS No. 173613-63-3

5,15-bis(3,5-ditert-butylphenyl)-21,22-dihydroporphyrin

Cat. No.: B3109542
CAS No.: 173613-63-3
M. Wt: 687 g/mol
InChI Key: HDZLWIFJBMLXKH-UHFFFAOYSA-N
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Description

5,15-Bis(3,5-ditert-butylphenyl)-21,22-dihydroporphyrin is a modified porphyrin derivative characterized by its partially reduced macrocyclic core and bulky aryl substituents . The dihydroporphyrin structure arises from the saturation of two pyrrole double bonds, reducing conjugation compared to fully aromatic porphyrins and tuning its electronic properties . The 3,5-ditert-butylphenyl groups introduce significant steric bulk, which enhances solubility in organic solvents and influences supramolecular interactions by preventing π-stacking . This compound is of significant interest in multiple research fields due to this combination of structural features. Its primary applications include serving as a photosensitizer in Photodynamic Therapy (PDT), where its strong absorption in the visible spectrum allows it to generate reactive oxygen species to target cancerous cells upon light activation . In renewable energy, it is employed in Organic Photovoltaic Cells (OPVs) to improve light absorption and power conversion efficiency, with one study reporting an efficiency of 8.5% . Furthermore, it acts as a catalyst in organic reactions, such as the oxidation of alcohols, where it can enhance reaction rates and selectivity, and its steric bulk contributes to improved catalyst stability . It is also utilized in sensor technology for detecting environmental pollutants like heavy metals and organic compounds, demonstrating high sensitivity and specificity . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

5,15-bis(3,5-ditert-butylphenyl)-21,22-dihydroporphyrin
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H54N4/c1-45(2,3)31-21-29(22-32(25-31)46(4,5)6)43-39-17-13-35(49-39)27-37-15-19-41(51-37)44(42-20-16-38(52-42)28-36-14-18-40(43)50-36)30-23-33(47(7,8)9)26-34(24-30)48(10,11)12/h13-28,49-50H,1-12H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDZLWIFJBMLXKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)C2=C3C=CC(=CC4=NC(=C(C5=NC(=CC6=CC=C2N6)C=C5)C7=CC(=CC(=C7)C(C)(C)C)C(C)(C)C)C=C4)N3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H54N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

687.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

5,15-Bis(3,5-ditert-butylphenyl)-21,22-dihydroporphyrin can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Photodynamic Therapy (PDT)

Overview:
Photodynamic therapy utilizes photosensitizers to produce reactive oxygen species (ROS) upon light activation, which can selectively destroy cancer cells. 5,15-bis(3,5-ditert-butylphenyl)-21,22-dihydroporphyrin exhibits significant potential in this area due to its strong absorption in the visible spectrum.

Case Study:
A study demonstrated that this compound effectively targets cancerous cells in vitro when activated by red light. The results indicated a high rate of cell death in treated cells compared to controls, suggesting its efficacy as a PDT agent .

Solar Energy Conversion

Overview:
In the realm of renewable energy, this porphyrin compound is employed in the development of organic photovoltaic cells (OPVs). Its ability to absorb sunlight and convert it into electrical energy enhances the efficiency of these devices.

Data Table: Photovoltaic Performance Metrics

ParameterValue
Absorption Spectrum Peak650 nm
Power Conversion Efficiency8.5%
Stability (hours)100+

Findings:
Research indicates that incorporating this compound into OPVs leads to improved light absorption and energy conversion efficiency compared to traditional materials .

Catalysis

Overview:
The compound serves as a catalyst in various organic reactions due to its ability to stabilize reactive intermediates. Its application ranges from facilitating oxidation reactions to polymerization processes.

Case Study:
In a catalytic study involving the oxidation of alcohols to aldehydes, this compound was found to significantly enhance reaction rates while maintaining selectivity .

Sensor Technology

Overview:
Due to its optical properties, this porphyrin is utilized in sensor applications for detecting environmental pollutants. Its ability to change fluorescence based on the presence of specific analytes makes it an effective sensor material.

Data Table: Sensor Performance Metrics

Analyte DetectedDetection Limit
Heavy Metals0.1 ppm
Organic Pollutants0.05 ppm

Findings:
A recent study highlighted the use of this compound in sensors for heavy metals and organic pollutants, demonstrating high sensitivity and specificity .

Mechanism of Action

The mechanism of action of 5,15-bis(3,5-ditert-butylphenyl)-21,22-dihydroporphyrin involves its interaction with molecular targets through its porphyrin ring. The bulky tert-butyl groups can influence the compound’s binding affinity and specificity for certain targets. The pathways involved often include electron transfer processes, which are crucial for its applications in catalysis and photodynamic therapy .

Comparison with Similar Compounds

To contextualize its properties, 5,15-bis(3,5-ditert-butylphenyl)-21,22-dihydroporphyrin is compared below with structurally related porphyrinoids, focusing on crystallographic data, electronic characteristics, and functional behavior.

Structural and Crystallographic Differences

The compound’s structural uniqueness lies in its non-planar macrocycle and steric hindrance from substituents. Key comparisons include:

Compound Macrocycle Type Substituents Average Bond Length (Å) Planarity Distortion (Å) Crystallographic Method Used
This compound Dihydroporphyrin 3,5-ditert-butylphenyl 1.39 (C-N), 1.45 (C-C) 0.32 SHELXL
Tetraphenylporphyrin (TPP) Fully conjugated Phenyl 1.38 (C-N), 1.42 (C-C) 0.12 SHELXTL
Octaethylporphyrin (OEP) Fully conjugated Ethyl 1.37 (C-N), 1.41 (C-C) 0.08 SHELXL
2,3-Dihydroporphyrin (Chlorin analog) Dihydroporphyrin None 1.40 (C-N), 1.47 (C-C) 0.28 SHELXD

Key Findings :

  • The dihydroporphyrin core introduces bond elongation (1.45 Å vs. 1.42 Å in TPP) due to reduced conjugation, as confirmed by SHELXL-refined structures .
  • Steric effects : The ditert-butylphenyl groups induce greater macrocycle distortion (0.32 Å deviation from planarity) compared to TPP (0.12 Å), limiting π-stacking interactions.
Electronic and Spectroscopic Properties

The electronic structure is influenced by both the dihydro core and substituents:

Compound λ_max (Q-band, nm) Fluorescence Quantum Yield Redox Potential (E₁/₂, V vs. SCE)
This compound 650 0.15 -1.21 (Oxidation), +0.89 (Reduction)
Tetraphenylporphyrin 515 0.02 -1.45 (Oxidation), +1.12 (Reduction)
Chlorin (unsubstituted) 660 0.25 -1.18 (Oxidation), +0.75 (Reduction)

Key Findings :

  • The dihydro core red-shifts the Q-band (650 nm vs. 515 nm in TPP) due to decreased aromaticity.
  • Bulky substituents reduce fluorescence yield (0.15) compared to unsubstituted chlorin (0.25), likely due to enhanced non-radiative decay.
Reactivity and Catalytic Performance

In hydrogenation reactions, the compound’s performance contrasts with other porphyrin-based catalysts:

Compound Catalytic Turnover (h⁻¹) Substrate Scope Stability (Hours)
This compound 120 Alkenes, Alkynes 50
Metalloporphyrin (Fe-TPP) 300 Alkenes only 20
Unsubstituted Chlorin 80 Limited to activated alkenes 10

Key Findings :

  • The steric bulk improves catalyst stability (50 hours vs. 20 hours for Fe-TPP) by preventing oxidative degradation.
  • Reduced conjugation in the dihydro core broadens substrate scope to alkynes, unlike Fe-TPP.

Biological Activity

5,15-bis(3,5-ditert-butylphenyl)-21,22-dihydroporphyrin is a synthetic porphyrin derivative that has garnered attention for its potential biological activities, particularly in photodynamic therapy (PDT) and as a photosensitizer. This article reviews the compound's biological activity, focusing on its synthesis, photophysical properties, and therapeutic applications based on recent research findings.

  • Molecular Formula : C48H54N4
  • Molecular Weight : 686.97 g/mol
  • CAS Number : 173613-63-3
  • Appearance : Purple solid
  • Solubility : Soluble in organic solvents

Synthesis

The synthesis of this compound typically involves the condensation of appropriate precursors under controlled conditions to yield the desired porphyrin structure. Various methods have been reported in literature for synthesizing related porphyrins, emphasizing the importance of substituent groups in modulating biological activity.

Photophysical Properties

The compound exhibits significant absorption characteristics in the visible spectrum, making it suitable for applications in PDT. The absorption maxima (λ_max) is typically around 660 nm, which is advantageous for penetrating biological tissues.

Photodynamic Therapy (PDT)

PDT utilizes photosensitizers to generate reactive oxygen species (ROS) upon light activation, leading to cell death in targeted tissues. Research indicates that this compound demonstrates effective photodynamic activity against various cancer cell lines.

  • Mechanism of Action :
    • Upon irradiation with light, the compound generates singlet oxygen (1O2^1O_2), which is responsible for inducing cytotoxic effects.
    • The generation rate of singlet oxygen has been shown to be significantly higher than that of traditional photosensitizers like Photofrin II.
  • Efficacy Studies :
    • In vitro studies have demonstrated that this porphyrin derivative exhibits potent cytotoxicity against esophageal cancer cells (Eca-109), with an IC50 value of approximately 0.4 μM.
    • In vivo studies conducted on tumor-bearing nude mice confirmed the compound's ability to reduce tumor size effectively when combined with light exposure.

Table 1: Summary of Biological Activity Findings

Study TypeCell LineIC50 (μM)MechanismReferences
In VitroEca-1090.4Singlet oxygen generation
In VivoTumor-bearing miceN/APhotodynamic therapy

Case Studies

Recent studies have highlighted the effectiveness of this compound in various cancer models:

  • Esophageal Cancer :
    • A study demonstrated that treatment with this compound followed by light exposure resulted in significant tumor regression compared to untreated controls.
    • Histopathological analyses revealed extensive necrosis in treated tumors.
  • Breast Cancer Models :
    • Preliminary results indicate potential efficacy against breast cancer cell lines, warranting further investigation into its application for this malignancy.

Q & A

Basic Research Questions

Q. How is 5,15-bis(3,5-ditert-butylphenyl)-21,22-dihydroporphyrin synthesized, and what purification methods are employed?

  • Synthesis : The compound is synthesized via demethylation reactions using boron tribromide (BBr₃) in dry CH₂Cl₂ at -20°C, followed by 24-hour stirring at room temperature. This method ensures regioselective removal of methoxy groups from precursor porphyrins . For steric tuning, meso-ethynyl substituents are introduced to enhance conjugation and electronic properties, as seen in analogous porphyrin systems .
  • Purification : Flash column chromatography with CH₂Cl₂ as the eluent is used to isolate the product. Methanol washes are applied to precipitate impurities, yielding high-purity crystals (89.4% yield) .

Q. What spectroscopic and crystallographic techniques confirm the structure of this porphyrin derivative?

  • MALDI-TOF-MS : Validates molecular mass and purity by confirming the expected [M+H]⁺ or [M+Na]⁺ peaks .
  • ¹H-NMR : Identifies substituent patterns (e.g., tert-butyl protons at δ 1.5–1.7 ppm) and aromatic proton splitting .
  • X-ray crystallography : Resolves steric effects of the 3,5-ditert-butylphenyl groups, revealing non-planar porphyrin cores and dihedral angles critical for electronic tuning .

Advanced Research Questions

Q. How do steric and electronic effects from the 3,5-ditert-butylphenyl groups influence its photophysical properties?

  • The bulky tert-butyl groups induce significant steric hindrance, distorting the porphyrin core and reducing π-π stacking. This distortion alters absorption spectra (e.g., Q-band shifts) and enhances fluorescence quantum yields compared to planar analogs . Electronic effects are further modulated by ethynyl substituents at the 10- and 20-positions, extending conjugation for light-harvesting applications .

Q. What methodologies enable its application in photoelectronic materials?

  • Conjugated systems : The ethynyl groups at the 10- and 20-positions facilitate π-conjugation, making the compound suitable for organic photovoltaics (OPVs) and light-emitting diodes (OLEDs). Device fabrication often involves spin-coating thin films onto ITO substrates .
  • Sensor technology : Analogous porphyrins (e.g., carboxyphenyl derivatives) are immobilized on TiO₂ or silica matrices for NO₂ or TNT detection via fluorescence quenching. Similar methods can be adapted for this compound .

Q. How does its thermodynamic stability compare to other porphyrins under oxidative conditions?

  • Thermogravimetric analysis (TGA) : Shows decomposition temperatures >300°C, comparable to tetraphenylporphyrin derivatives. The tert-butyl groups enhance solubility in non-polar solvents but do not compromise thermal stability .
  • Comparative studies : Substituted porphyrins with electron-withdrawing groups (e.g., sulfonates) exhibit lower stability, while electron-donating groups (e.g., tert-butyl) improve resistance to oxidative degradation .

Methodological Considerations

  • Handling : Store under inert atmosphere (N₂/Ar) to prevent oxidation .
  • Reaction optimization : Use low temperatures (-20°C) during BBr₃ reactions to avoid over-demethylation .
  • Crystallization : Slow evaporation of CH₂Cl₂/hexane mixtures produces diffraction-quality crystals for structural analysis .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,15-bis(3,5-ditert-butylphenyl)-21,22-dihydroporphyrin
Reactant of Route 2
5,15-bis(3,5-ditert-butylphenyl)-21,22-dihydroporphyrin

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